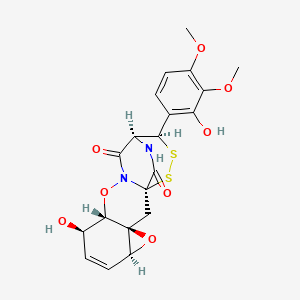
Gliovirin
Descripción general
Descripción
Gliovirin es un producto natural que pertenece a la clase de metabolitos secundarios fúngicos conocidos como epipolittiodicetopiperazinas. Es producido por el hongo Trichoderma virens y es conocido por sus potentes propiedades antifúngicas. El compuesto presenta una estructura química única que incluye un anillo de cis-1,2-oxazina altamente funcionalizado fusionado a un núcleo de tetrahidronaftaleno .
Aplicaciones Científicas De Investigación
Gliovirin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound sirve como un compuesto modelo para estudiar la síntesis y reactividad de epipolittiodicetopiperazinas.
Biología: Las propiedades antifúngicas del compuesto lo convierten en una herramienta valiosa para investigar la biología fúngica y la patogenicidad.
Medicina: El potencial de this compound como agente antifúngico se explora para desarrollar nuevos agentes terapéuticos para combatir las infecciones fúngicas.
Industria: El compuesto se utiliza en el desarrollo de agentes de biocontrol para aplicaciones agrícolas, lo que ayuda a controlar las enfermedades de las plantas causadas por hongos patógenos
Mecanismo De Acción
Gliovirin ejerce sus efectos antifúngicos al interrumpir los procesos celulares de los hongos diana. El compuesto interfiere con la síntesis de componentes celulares esenciales, lo que lleva a la muerte celular. Los objetivos moleculares y las vías involucradas en el mecanismo de acción de this compound incluyen la inhibición de enzimas clave y la interrupción de la integridad de la membrana .
Análisis Bioquímico
Biochemical Properties
Gliovirin interacts with several enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . It is produced mainly by a strain of T. virens . Two analogues of this compound were isolated from Trichoderma longibrachiatum, exhibiting antifungal activity against Rhizoctonia solani .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the immune response . Particularly, the toxicity of this compound is due to the eventual inactivation of proteins by interaction of their disulfide bridges to thiol groups .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is related to decreased expression of tumor necrosis factor as a consequence of inhibition .
Metabolic Pathways
This compound is involved in specific metabolic pathways within the producing organism, T. virens
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transport-related genes
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de gliovirin implica una propargilación asimétrica de oxima catalizada por cobre, que permite la formación del núcleo de tetrahidro-1,2-oxazina. Esto va seguido de una ciclización diastereoselectiva catalizada por cobre de un éster N-hidroxiamino. La elaboración oxidativa al biciclo totalmente funcionalizado se logra a través de una serie de transformaciones suaves .
Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la fermentación de cepas de Trichoderma virens en condiciones controladas. El medio de fermentación está compuesto por varios nutrientes, incluidos nitrato de amonio, sulfato de magnesio, dihidrógeno fosfato de potasio, dihidrógeno fosfato de dipotasio y ácido etilendiaminotetraacético de hierro. El pH se ajusta a 6.1 y el medio se inocula con conidios de Trichoderma virens. Después de la incubación, los cultivos se centrifugan y el compuesto se extrae y purifica mediante técnicas como la cromatografía líquida de alto rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: Gliovirin sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. La estructura única del compuesto le permite participar en estas reacciones en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Las transformaciones oxidativas a menudo se llevan a cabo utilizando agentes oxidantes suaves para lograr la funcionalización deseada.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ser facilitadas por reactivos nucleófilos o electrófilos, dependiendo del grupo funcional objetivo.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados funcionalizados de this compound, que pueden utilizarse posteriormente en la investigación científica y las aplicaciones industriales .
Comparación Con Compuestos Similares
Gliovirin es único entre las epipolittiodicetopiperazinas debido a su anillo de cis-1,2-oxazina altamente funcionalizado. Compuestos similares incluyen gliotoxina, pretrichodermamidas A y E, y peniciadametizina B. Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos y actividades biológicas. La estructura distintiva de this compound y sus potentes propiedades antifúngicas lo diferencian de estos compuestos relacionados .
Propiedades
IUPAC Name |
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFPCHAVLFFAY-GGLVFAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83912-90-7 | |
| Record name | Gliovirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLIOVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


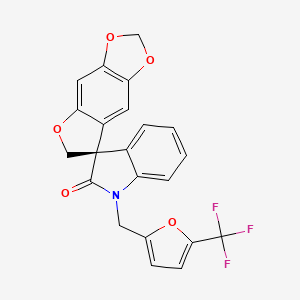
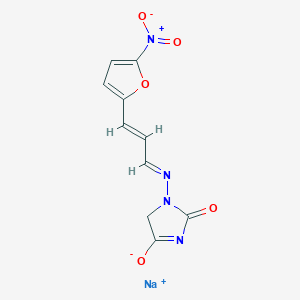
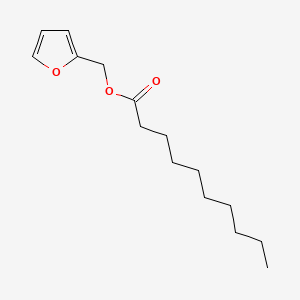



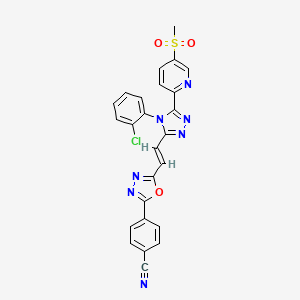
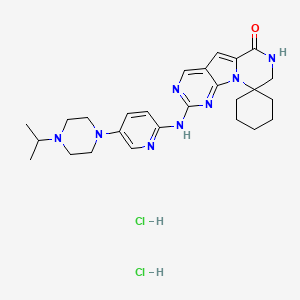

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

